molecular formula C23H29N3O3 B12166781 (2Z)-N-[3-(dimethylamino)propyl]-3-(4-methoxyphenyl)-2-[(4-methylphenyl)carbon ylamino]prop-2-enamide

(2Z)-N-[3-(dimethylamino)propyl]-3-(4-methoxyphenyl)-2-[(4-methylphenyl)carbon ylamino]prop-2-enamide

Cat. No.: B12166781
M. Wt: 395.5 g/mol
InChI Key: FTBIYXJBYZDNNW-PGMHBOJBSA-N
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Description

(2Z)-N-[3-(dimethylamino)propyl]-3-(4-methoxyphenyl)-2-[(4-methylphenyl)carbon ylamino]prop-2-enamide is a synthetic organic compound. It is characterized by its complex structure, which includes dimethylamino, methoxyphenyl, and methylphenyl groups. This compound is of interest in various fields of scientific research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-N-[3-(dimethylamino)propyl]-3-(4-methoxyphenyl)-2-[(4-methylphenyl)carbon ylamino]prop-2-enamide typically involves multiple steps, including:

    Formation of the core structure: This may involve the reaction of a suitable starting material with reagents that introduce the dimethylamino, methoxyphenyl, and methylphenyl groups.

    Coupling reactions: These steps often involve the use of coupling agents to link different parts of the molecule.

    Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactions under controlled conditions to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the dimethylamino group.

    Reduction: Reduction reactions could target the carbonyl group in the molecule.

    Substitution: The aromatic rings in the compound may undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxide derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

    Synthesis of complex molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules.

    Study of reaction mechanisms: Researchers may use this compound to study the mechanisms of various chemical reactions.

Biology

    Biological assays: The compound may be used in assays to study its effects on biological systems.

    Drug development: It could serve as a lead compound in the development of new pharmaceuticals.

Medicine

    Therapeutic potential: The compound may have potential therapeutic applications, depending on its biological activity.

Industry

    Material science: It could be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (2Z)-N-[3-(dimethylamino)propyl]-3-(4-methoxyphenyl)-2-[(4-methylphenyl)carbon ylamino]prop-2-enamide would depend on its specific interactions with molecular targets. This could involve binding to receptors, enzymes, or other proteins, leading to changes in cellular pathways and functions.

Comparison with Similar Compounds

Similar Compounds

  • (2Z)-N-[3-(dimethylamino)propyl]-3-(4-hydroxyphenyl)-2-[(4-methylphenyl)carbon ylamino]prop-2-enamide
  • (2Z)-N-[3-(dimethylamino)propyl]-3-(4-methoxyphenyl)-2-[(4-chlorophenyl)carbon ylamino]prop-2-enamide

Uniqueness

The unique combination of functional groups in (2Z)-N-[3-(dimethylamino)propyl]-3-(4-methoxyphenyl)-2-[(4-methylphenyl)carbon ylamino]prop-2-enamide may confer specific chemical and biological properties that distinguish it from similar compounds. This could include differences in reactivity, stability, and biological activity.

Properties

Molecular Formula

C23H29N3O3

Molecular Weight

395.5 g/mol

IUPAC Name

N-[(Z)-3-[3-(dimethylamino)propylamino]-1-(4-methoxyphenyl)-3-oxoprop-1-en-2-yl]-4-methylbenzamide

InChI

InChI=1S/C23H29N3O3/c1-17-6-10-19(11-7-17)22(27)25-21(23(28)24-14-5-15-26(2)3)16-18-8-12-20(29-4)13-9-18/h6-13,16H,5,14-15H2,1-4H3,(H,24,28)(H,25,27)/b21-16-

InChI Key

FTBIYXJBYZDNNW-PGMHBOJBSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)N/C(=C\C2=CC=C(C=C2)OC)/C(=O)NCCCN(C)C

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC(=CC2=CC=C(C=C2)OC)C(=O)NCCCN(C)C

Origin of Product

United States

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